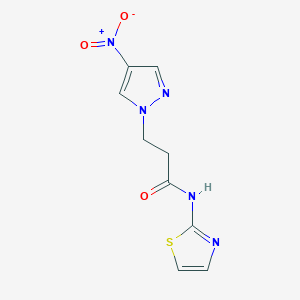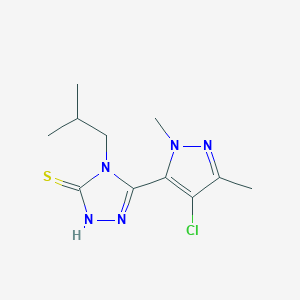
3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide is still under investigation. However, it has been suggested that the compound may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide in lab experiments include its potential as a novel anticancer, antibacterial, and antifungal agent. However, the compound's limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Future research on 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide could focus on the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the field of medicinal chemistry. Additionally, further studies could be conducted to determine the compound's toxicity and potential side effects.
Métodos De Síntesis
The synthesis of 3-{4-nitro-1H-pyrazol-1-yl}-N-(1,3-thiazol-2-yl)propanamide has been achieved through various methods, including the reaction of 4-nitropyrazole with 2-aminothiazole in the presence of a suitable catalyst. The compound has also been synthesized through the reaction of 4-nitropyrazole with thiosemicarbazide followed by cyclization with chloroacetyl chloride.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also demonstrated antifungal and antibacterial activity against various strains of bacteria and fungi.
Propiedades
Fórmula molecular |
C9H9N5O3S |
|---|---|
Peso molecular |
267.27 g/mol |
Nombre IUPAC |
3-(4-nitropyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N5O3S/c15-8(12-9-10-2-4-18-9)1-3-13-6-7(5-11-13)14(16)17/h2,4-6H,1,3H2,(H,10,12,15) |
Clave InChI |
NHBQXNDDGIQGHH-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=N1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279885.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)